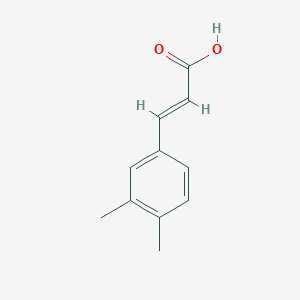











|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[CH:5]=O.C(O)(=O)[CH2:12][C:13]([OH:15])=[O:14].N1CCCCC1.Cl>N1C=CC=CC=1.O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:12][C:13]([OH:15])=[O:14])[CH:7]=[CH:8][C:9]=1[CH3:10]
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=O)C=CC1C
|
|
Name
|
|
|
Quantity
|
22.103 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
96 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the resulting suspension was heated to 75° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated colorless product was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with water (3×100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
Remaining water was evaporated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=CC1C)C=CC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |











|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[CH:5]=O.C(O)(=O)[CH2:12][C:13]([OH:15])=[O:14].N1CCCCC1.Cl>N1C=CC=CC=1.O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:12][C:13]([OH:15])=[O:14])[CH:7]=[CH:8][C:9]=1[CH3:10]
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=O)C=CC1C
|
|
Name
|
|
|
Quantity
|
22.103 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
96 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the resulting suspension was heated to 75° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated colorless product was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with water (3×100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
Remaining water was evaporated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=CC1C)C=CC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |